N'-[(4-chlorophenyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
4-CHLORO-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine scaffold makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. For example, a reaction between 3-amino-5-phenylpyrazole and ethyl 2-chloro-3-oxobutanoate under basic conditions can yield the desired core structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of the Benzohydrazide Moiety: The final step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 4-chlorobenzohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-CHLORO-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis induction.
Chemical Biology: The compound serves as a tool for investigating the role of pyrazolo[1,5-a]pyrimidines in various biological processes.
Pharmaceutical Development: It is explored for its potential to develop new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]BENZOHYDRAZIDE involves inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle progression . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of downstream targets. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and are studied for their anticancer properties.
Triazolo[1,5-c]pyrimidine Derivatives: Similar to pyrazolo[1,5-a]pyrimidines, these compounds are explored for their potential as kinase inhibitors.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Uniqueness
4-CHLORO-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine scaffold. These features contribute to its high potency and selectivity as a CDK2 inhibitor, making it a valuable compound for scientific research and pharmaceutical development .
Properties
Molecular Formula |
C21H13ClF3N5O2 |
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Molecular Weight |
459.8 g/mol |
IUPAC Name |
N'-(4-chlorobenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C21H13ClF3N5O2/c22-14-8-6-13(7-9-14)19(31)27-28-20(32)16-11-18-26-15(12-4-2-1-3-5-12)10-17(21(23,24)25)30(18)29-16/h1-11H,(H,27,31)(H,28,32) |
InChI Key |
XNTCVQUZLMGCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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